![molecular formula C16H24N2O4S B273012 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether](/img/structure/B273012.png)
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether, also known as APSB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. APSB is a sulfonamide-based compound that has been synthesized through a multi-step process.
Wissenschaftliche Forschungsanwendungen
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has been studied for its potential applications in various fields, including medicinal chemistry, drug delivery, and materials science. In medicinal chemistry, 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has been shown to have antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has also been studied for its potential as a drug delivery system due to its ability to form stable complexes with metal ions. In materials science, 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has been used as a building block for the synthesis of metal-organic frameworks.
Wirkmechanismus
The mechanism of action of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase IX (CAIX), an enzyme that is overexpressed in various types of cancer cells. CAIX plays a role in regulating the pH of cancer cells, and inhibition of this enzyme can lead to cell death.
Biochemical and Physiological Effects:
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has been shown to have antitumor activity in vitro and in vivo, with studies demonstrating inhibition of tumor growth and induction of apoptosis in cancer cells. 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has also been shown to inhibit the migration and invasion of cancer cells. In addition, 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has been shown to have anti-inflammatory activity, with studies demonstrating inhibition of nitric oxide production in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether in lab experiments is its ability to form stable complexes with metal ions, which can be useful in drug delivery and materials science applications. However, 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether has limitations in terms of its solubility and stability, which can make it difficult to work with in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether. One potential area of study is the development of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether-based drug delivery systems for the targeted delivery of anticancer agents. Another area of research is the synthesis of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether derivatives with improved solubility and stability. Additionally, further studies on the mechanism of action of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether and its effects on cancer cells and inflammation are needed to fully understand its potential applications.
Synthesemethoden
The synthesis of 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether involves a multi-step process that begins with the reaction of 4-nitrobenzenesulfonyl chloride with butylamine to form 4-nitrobenzenesulfonamide butylamine. The nitro group is then reduced to an amino group using hydrogen gas and a palladium catalyst. The resulting compound is then reacted with acetic anhydride to form 4-(acetylamino)benzenesulfonamide butylamine. Finally, the acetyl group is replaced with a piperazinyl group using piperazine in the presence of a base to form 4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether.
Eigenschaften
Produktname |
4-[(4-Acetyl-1-piperazinyl)sulfonyl]phenyl butyl ether |
|---|---|
Molekularformel |
C16H24N2O4S |
Molekulargewicht |
340.4 g/mol |
IUPAC-Name |
1-[4-(4-butoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C16H24N2O4S/c1-3-4-13-22-15-5-7-16(8-6-15)23(20,21)18-11-9-17(10-12-18)14(2)19/h5-8H,3-4,9-13H2,1-2H3 |
InChI-Schlüssel |
STUSNQAEFPCGIP-UHFFFAOYSA-N |
SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Kanonische SMILES |
CCCCOC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



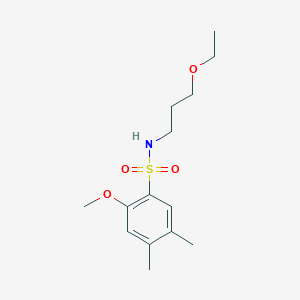
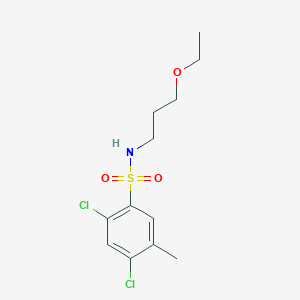

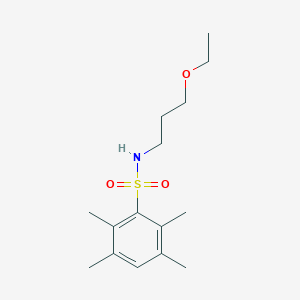
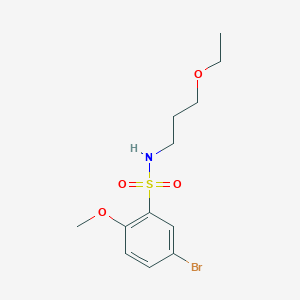
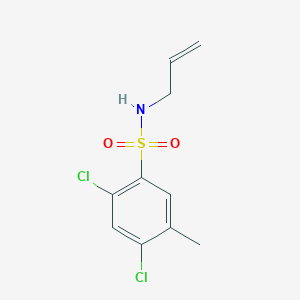
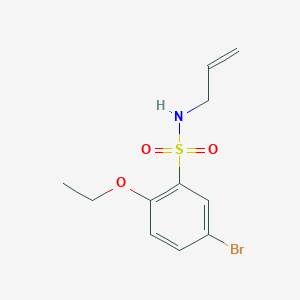
![1-Acetyl-4-[(4-methoxy-2,3,5-trimethylphenyl)sulfonyl]piperazine](/img/structure/B273018.png)
![(3-Fluorophenyl)[4-(4-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B273042.png)


![4-[(2-Isopropylanilino)carbonyl]isophthalic acid](/img/structure/B273050.png)

